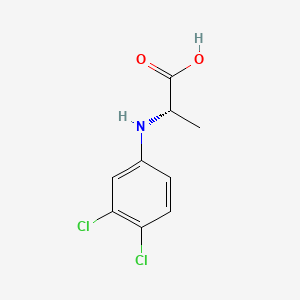

N-(3,4-dichlorophenyl)alanine

Description

Contextualization of Substituted Alanine (B10760859) Derivatives in Contemporary Chemical Sciences

Substituted alanine derivatives, a class of non-proteinogenic amino acids, are of considerable interest in modern chemical sciences. Alanine, a fundamental amino acid, serves as a versatile scaffold for chemical modification. By substituting various functional groups onto the alanine backbone, chemists can create a diverse library of molecules with unique chemical and biological properties. ontosight.ai These modifications can significantly influence a compound's reactivity, solubility, and biological activity. ontosight.ai

The importance of substituted alanines is particularly pronounced in medicinal chemistry and drug discovery. Their modified structures can grant specificity towards biological targets like enzymes and receptors, a critical attribute for therapeutic agents. ontosight.ainih.gov For instance, N-aryl amino acids, a sub-class that includes N-(3,4-dichlorophenyl)alanine, have been investigated for their potential as antibacterial agents, organocatalysts, and antagonists for specific receptors. nih.govmdpi.com The introduction of aryl groups can enhance biological activity, and these compounds often serve as precursors or key intermediates in the synthesis of more complex bioactive molecules. mdpi.comgoogle.com

Furthermore, heterocyclic β-substituted alanines are another significant group, with some compounds exhibiting potent neuroexcitatory activities. researchgate.net The synthesis of these derivatives is an active area of research, with methods like Michael additions being employed to create these valuable molecules. researchgate.net The broad utility of substituted alanines extends to agrochemistry and material science, where their unique properties can be harnessed for various applications. evitachem.comscielo.br

Historical Trajectories and Conceptual Evolution of this compound Studies

The study of N-aryl compounds has a long history, particularly in the context of understanding their metabolic activation and biological effects. nih.gov Early research focused on the broader class of N-aryl carcinogens, laying the groundwork for investigating the interaction of these compounds with biological systems. nih.gov The conceptual evolution has seen a shift from general toxicological studies to more targeted investigations of specific derivatives for therapeutic or other applications.

The specific timeline for this compound is linked to the broader exploration of N-aryl amino acids and dichlorophenyl-containing compounds. The 3,4-dichloroaniline (B118046) moiety is a recognized pharmacophore present in several commercial herbicides. scielo.brresearchgate.net This has spurred research into new derivatives containing this group for potential agrochemical uses. scielo.br

Research from the late 20th and early 21st centuries demonstrates a growing interest in synthesizing and characterizing N-aryl alanine derivatives for various purposes. For example, studies in the 1960s and 1970s explored N-benzoyl-N-(3,4-dichlorophenyl) alanine ethyl ester for herbicidal activity, specifically for controlling wild oats. oregonstate.edu More recent research has focused on synthesizing novel amide-based antagonists for NMDA receptors, where the 3,4-dichlorophenyl group is a key component of the A ring in the pharmacophore model. nih.gov The synthesis of this compound itself and its derivatives is often achieved through methods like the reaction of an appropriate amino acid with 3,4-dichloroaniline. scielo.brresearchgate.net

Articulation of Primary Research Objectives and Scope for this compound Investigations

The primary research objectives for investigations into this compound and its closely related derivatives are multifaceted and span several scientific disciplines. A significant focus is on the synthesis of novel compounds and the development of efficient synthetic methodologies. scielo.brresearchgate.netrsc.org This includes creating derivatives with potential biological activity and exploring different catalytic systems for N-arylation. rsc.orgacs.org

A major research driver is the exploration of the biological and pharmacological potential of these compounds. This includes:

Medicinal Chemistry: Investigating their efficacy as anticancer agents, antibacterial compounds, and as antagonists for specific receptors like the NMDA receptor. nih.govmdpi.comnih.gov For instance, N-aryl-β-alanine derivatives have been evaluated for their anticancer properties in various cancer cell lines. nih.gov

Agrochemistry: Developing new crop protection agents. The 3,4-dichlorophenyl group is a known component of herbicides, and researchers are exploring new fatty N-acylamino amides derived from 3,4-dichloroaniline for insecticidal properties. scielo.brresearchgate.net

Biochemical Probes: Using these derivatives as tools to study biological processes, such as enzymatic inhibition. ontosight.ai

The scope of these investigations is broad, encompassing initial synthesis and structural characterization using techniques like NMR and mass spectrometry, followed by in vitro and sometimes in vivo evaluation of their biological activities. ontosight.aiscielo.brnih.gov Computational analysis is also increasingly used to predict biological activity profiles and understand structure-activity relationships. researchgate.netdntb.gov.uaresearchgate.net

Holistic Overview of Principal Academic Research Domains Pertaining to this compound

The study of this compound and its analogs is primarily situated within the following academic research domains:

Organic and Synthetic Chemistry: This is the foundational domain, focusing on the design and synthesis of these molecules. Research includes developing novel synthetic routes, optimizing reaction conditions, and creating libraries of related compounds for further study. researchgate.netacs.orgresearchgate.net

Medicinal Chemistry and Pharmacology: This domain investigates the therapeutic potential of these compounds. Researchers in this area study the interactions of this compound derivatives with biological targets to develop new drugs for conditions such as cancer, bacterial infections, and neurological disorders. nih.govmdpi.comnih.govresearchgate.net

Agrochemistry: This field explores the application of these compounds in agriculture, particularly as herbicides and insecticides. The structural similarity to existing commercial products makes this a promising area of research. scielo.broregonstate.edu

Structural and Computational Chemistry: This domain focuses on the detailed characterization of the molecular structure and electronic properties of this compound and its complexes. Techniques like X-ray crystallography and computational modeling are used to understand the molecule's three-dimensional geometry and predict its behavior. researchgate.net

Biochemistry: Biochemists may use these compounds as probes to investigate metabolic pathways and enzyme mechanisms. ontosight.ai The interaction of substituted alanines with enzymes like cysteine synthase has been a subject of study. researchgate.net

Compound Data

Below are data tables for this compound and a related derivative, providing key chemical information.

Table 1: Physicochemical Properties of N-Benzoyl-N-(3,4-dichlorophenyl)-L-alanine ethyl ester A derivative of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H17Cl2NO3 | nih.gov |

| Molecular Weight | 366.2 g/mol | nih.gov |

| IUPAC Name | ethyl (2S)-2-(N-benzoyl-3,4-dichloroanilino)propanoate | nih.gov |

| SMILES | CCOC(=O)C@HN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 | nih.gov |

| InChIKey | SLCGUGMPSUYJAY-LBPRGKRZSA-N | nih.gov |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Alanine, N-((3,4-dichlorophenyl)carbamoyl)-2-methyl-, methyl ester |

| 3,3'-((2,6-diethylphenyl)azanediyl)bis(N'-(benzylidene)propanehydrazide) |

| β-(pyrazol-1-yl)-alanine |

| β-(1,2,4-triazol-1-yl)-alanine |

| O-acetyl-l-serine |

| N-(4-Nitrophenyl)-L-proline |

| N-(4-Nitrophenyl)-L-valine |

| N-(4-Nitrophenyl)-D,L-pipecolinic acid |

| N-(4-Nitrophenyl)-L-alanine |

| Perindopril |

| Ramipril |

| 3-[(2-Hydroxyphenyl)amino]butanoic acid |

| 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids |

| α-(2-Furyl) alanine |

| N-benzoyl-N-(3,4-dichlorophenyl) alanine, ethyl ester |

| 3,4-dichloroaniline |

| N-Boc-hydroxyethylcarbamate |

| N-(3,4-Dichlorophenyl), N-palmitylglycinamide |

| N-(3,4-Dichlorophenyl), N-palmityl-L-valinamide |

| N-(3,4-Dichlorophenyl), N-stearyl-L-valinamide |

| N -[(4-{(1 S )-1-[3-(3, 5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1 H -pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine |

| N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide |

| N-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-L-alanine |

| Benzene |

| Cyclohexylamine |

| 2,4,6-trinitroaniline |

| 3-methylaniline |

| Toluidines |

| Xylidines |

| Chloroanilines |

| Aminobenzoic acids |

| Nitroanilines |

| Toluene |

Structure

3D Structure

Properties

CAS No. |

33878-51-2 |

|---|---|

Molecular Formula |

C9H9Cl2NO2 |

Molecular Weight |

234.08 g/mol |

IUPAC Name |

(2S)-2-(3,4-dichloroanilino)propanoic acid |

InChI |

InChI=1S/C9H9Cl2NO2/c1-5(9(13)14)12-6-2-3-7(10)8(11)4-6/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1 |

InChI Key |

SUWRMAZHFSUJCB-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CC(C(=O)O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 3,4 Dichlorophenyl Alanine

Stereoselective Synthesis of N-(3,4-dichlorophenyl)alanine

Achieving high enantiopurity is critical for the application of chiral molecules. The following sections explore catalytic, auxiliary-based, and biocatalytic methods to produce specific enantiomers of this compound.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of N-aryl amino acids, transition-metal-catalyzed cross-coupling reactions and organocatalysis are prominent strategies.

One notable method is the chiral aldehyde-catalyzed asymmetric α-arylation of N-unprotected amino acid esters. nih.govresearchgate.net This transformation allows for the direct formation of a C-C bond at the α-position of the amino acid. A combinational catalytic system, for instance, comprising a chiral BINOL-derived aldehyde and a Lewis acid like Zinc Chloride (ZnCl₂), can effectively promote the reaction between an alanine (B10760859) ester and an activated aryl halide, such as 1,2-dichloro-4-fluorobenzene. nih.gov The chiral catalyst creates a stereochemically defined environment that directs the approach of the aryl halide, resulting in one enantiomer being formed preferentially. This method has been successfully applied to generate various α-aryl amino acid derivatives with moderate to high yields and excellent enantioselectivities. nih.govresearchgate.net

Table 1: Asymmetric α-Arylation of Amino Acid Esters via Chiral Aldehyde Catalysis

| Entry | Amino Acid Ester | Aryl Halide | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Alanine derivative | 2-nitro fluorobenzene | Chiral Aldehyde CA-1 | 86 | >99 |

Data derived from studies on analogous N-aryl amino acid syntheses. nih.gov

Chiral auxiliary-based synthesis is a robust and reliable method for controlling stereochemistry. wikipedia.org This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiopure product. sigmaaldrich.com

For the synthesis of this compound, an alanine precursor could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgnih.govnih.gov For example, N-acylation of an oxazolidinone auxiliary with a protected alanine would form a chiral imide. nih.gov Subsequent deprotonation would generate a chiral enolate, which could then undergo N-arylation with a suitable 3,4-dichlorophenyl source. The steric hindrance provided by the auxiliary would guide the electrophile to one face of the enolate, establishing the desired stereocenter. Finally, mild hydrolysis removes the auxiliary, which can often be recovered and reused, to afford the target enantiomerically pure this compound. sigmaaldrich.comnih.gov

Table 2: Diastereoselective Alkylation Using Pseudoephenamine as a Chiral Auxiliary

| Entry | Electrophile | Diastereomeric Ratio (dr) |

|---|---|---|

| 1 | Benzyl bromide | 97:3 |

| 2 | Allyl iodide | 98:2 |

Data from studies on analogous alkylations demonstrating the high stereocontrol afforded by chiral auxiliaries. nih.gov

Biocatalysis leverages enzymes to perform chemical transformations with exceptional specificity and under mild conditions. For producing chiral amines and amino acids, enzymes such as transaminases, imine reductases (IREDs), and amino acid dehydrogenases are particularly valuable. unibe.chmdpi.commdpi.com

A potential biocatalytic route to L- or D-N-(3,4-dichlorophenyl)alanine involves the reductive amination of a corresponding α-keto acid precursor, 2-oxo-3-(3,4-dichlorophenyl)propanoic acid. An engineered ω-transaminase (ω-TA) could catalyze the transfer of an amino group from a simple donor like L-alanine or isopropylamine (B41738) to the keto acid, generating the desired chiral amino acid with high enantiomeric excess. mdpi.comresearchgate.net Advances in protein engineering have allowed for the development of enzymes tailored to accept non-natural substrates and exhibit high stability and activity under process conditions. mdpi.com This chemoenzymatic approach provides a direct and green pathway to enantiopure substituted phenylalanines. researchgate.net

Table 3: Chemoenzymatic Synthesis of L-Arylalanines using Aspartate Aminotransferase

| Entry | Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | 3,4-dimethoxy phenylpyruvate | 95.4 | >99 |

| 2 | (S)-p-bromophenylalanine | 82 | >99 |

Data from a study on the synthesis of methoxy-substituted phenylalanines, demonstrating the potential of biocatalysis for related structures. researchgate.net

Sustainable and Green Chemistry Principles in this compound Production

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. unife.it Performing reactions in water or under solvent-free conditions represents a significant improvement. nih.gov

For the synthesis of this compound, a nucleophilic aromatic substitution reaction between L-alanine and an activated 3,4-dichlorophenyl electrophile could potentially be performed in an aqueous medium. The use of "designer" surfactants like TPGS-750-M can promote the formation of micelles in water, which act as nanoreactors, solubilizing organic reactants and facilitating the reaction. greentech.fr This micellar catalysis approach has been successfully applied to peptide synthesis, dramatically reducing the reliance on traditional organic solvents like DMF or DCM. greentech.fr Alternatively, mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling) in the absence of bulk solvent, offers another green pathway. nih.gov

Homogeneous catalysts, while often highly active, can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), can be easily recovered by filtration and reused, improving the cost-effectiveness and sustainability of the process. researchgate.net

For a key synthetic step like a Buchwald-Hartwig N-arylation of L-alanine with a 3,4-dihalo-substituted benzene, a palladium catalyst could be immobilized on a solid support. rsc.org Supports such as magnetic nanoparticles (e.g., Fe₃O₄) are particularly advantageous, as they allow for the simple magnetic separation of the catalyst from the reaction medium. researchgate.netmdpi.com Other supports include polymers, silica, and mixed metal oxides. mdpi.com The development of such robust and recyclable catalytic systems is crucial for the large-scale, environmentally benign production of this compound. researchgate.net

Atom Economy and E-Factor Analysis in this compound Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, with Atom Economy (AE) and Environmental Factor (E-Factor) being critical metrics for assessing the sustainability of a chemical process. The predominant method for synthesizing this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

A representative Buchwald-Hartwig synthesis of this compound involves the coupling of L-alanine with an aryl halide, such as 1-bromo-3,4-dichlorobenzene, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Atom Economy Calculation:

The atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. For the reaction between L-alanine (C₃H₇NO₂) and 1-bromo-3,4-dichlorobenzene (C₆H₃BrCl₂), the theoretical atom economy can be calculated as follows:

Molecular Weight of this compound (Product): 234.08 g/mol

Molecular Weight of L-alanine: 89.09 g/mol

Molecular Weight of 1-bromo-3,4-dichlorobenzene: 225.90 g/mol

The balanced equation, ignoring the catalyst, ligand, and base for the theoretical calculation, would ideally be: C₃H₇NO₂ + C₆H₃BrCl₂ → C₉H₉Cl₂NO₂ + HBr

However, in practice, a base is required to neutralize the HBr formed. Using a strong base like sodium tert-butoxide (NaOtBu), the reaction is: C₃H₇NO₂ + C₆H₃BrCl₂ + NaOtBu → C₉H₉Cl₂NO₂ + NaBr + HOtBu

The atom economy for this practical scenario is: AE = [MW of Product / (MW of Alanine + MW of Aryl Bromide + MW of Base)] x 100 AE = [234.08 / (89.09 + 225.90 + 96.10)] x 100 ≈ 56.8%

This value highlights that a significant portion of the reactant mass does not incorporate into the final product, instead forming byproducts like sodium bromide and tert-butanol.

E-Factor Analysis:

The E-Factor provides a more comprehensive measure of waste by considering all inputs, including reagents, solvents, and purification materials, relative to the mass of the product. While a precise E-Factor depends on the specific laboratory or industrial setup, a qualitative analysis reveals several sources of waste in a typical Buchwald-Hartwig synthesis.

| Component | Role in Synthesis | Contribution to E-Factor |

| Solvents (e.g., Toluene, Dioxane) | Reaction medium | Major contributor; often used in large volumes and require purification/disposal. |

| Base (e.g., NaOtBu, Cs₂CO₃) | Proton scavenger | Stoichiometric waste products (e.g., NaBr, t-BuOH). |

| Catalyst System (Pd source, Ligand) | Facilitates C-N bond formation | Although used in small amounts, heavy metal contamination and complex ligand waste are concerns. |

| Work-up/Purification | Isolation of pure product | Generates significant aqueous and solid waste (e.g., from extractions, chromatography). |

The E-factor for pharmaceutical processes, where such amino acid derivatives are common, can often be in the range of 25 to over 100, indicating that for every kilogram of product, 25 to 100 kilograms of waste are generated. Efforts to improve the E-Factor for this compound synthesis focus on using greener solvents, optimizing catalyst loading, and developing more efficient purification protocols. acsgcipr.org

Continuous Flow and Automated Synthesis of this compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scalability. rsc.orgnih.gov The application of this technology to the synthesis of this compound can address many of the inefficiencies associated with batch production.

Microreactor Technologies for Scalable this compound Synthesis

Microreactors, with their high surface-area-to-volume ratio, are ideal platforms for optimizing reactions like the Buchwald-Hartwig amination. rsc.org A hypothetical continuous flow setup for this compound synthesis would involve pumping streams of the reactants (L-alanine ester, 1-bromo-3,4-dichlorobenzene), base, and a solubilized palladium catalyst/ligand system into a mixing junction, followed by passage through a heated microreactor coil.

Key advantages include:

Precise Temperature Control: The high heat transfer efficiency prevents the formation of hotspots, reducing byproduct formation and improving selectivity. mdpi.com

Rapid Optimization: Reaction parameters such as temperature, residence time, and stoichiometry can be varied quickly to find the optimal conditions. beilstein-journals.org

Enhanced Safety: The small internal volume of the reactor minimizes the risk associated with handling reactive intermediates or exothermic reactions.

| Parameter | Typical Range in Microreactor | Benefit |

| Residence Time | Seconds to minutes | Rapid reaction and high throughput. |

| Temperature | 25 - 150 °C | Precise control allows for maximizing reaction rate while minimizing degradation. |

| Flow Rate | 0.1 - 10 mL/min | Easily adjustable for process optimization and scaling (scale-out). |

| Pressure | 1 - 10 bar | Can be used to run reactions above the solvent's boiling point, accelerating the process. |

This technology enables a more efficient and scalable synthesis, moving from milligram-scale optimization to kilogram-scale production by "numbering-up" or running multiple reactors in parallel.

Robotics and High-Throughput Experimentation in this compound Chemistry

The Buchwald-Hartwig amination is highly dependent on the interplay between the palladium precursor, phosphine ligand, base, and solvent. High-Throughput Experimentation (HTE) utilizes robotic platforms to rapidly screen a wide array of reaction conditions in parallel, dramatically accelerating the optimization process. rsc.orgyoutube.com

For the synthesis of this compound, a robotic system can be programmed to dispense different combinations of ligands, bases, and solvents into a 96-well plate. nih.gov Each well acts as a separate micro-scale reactor. After the reaction period, the plate is analyzed by high-throughput methods like LC-MS to determine the yield in each well.

A typical HTE screening workflow would involve:

Plate Preparation: A robotic liquid handler dispenses stock solutions of the aryl halide and alanine derivative into each well.

Reagent Addition: Different ligands, palladium sources, and bases are added to designated wells from a pre-established library.

Reaction: The plate is sealed and heated under an inert atmosphere.

Analysis: An automated system takes an aliquot from each well for rapid analysis to create a detailed map of how each component affects the reaction outcome.

This approach allows researchers to quickly identify the optimal catalyst system for this specific transformation from hundreds of possibilities, a task that would be prohibitively time-consuming using traditional methods. nih.gov

Mechanistic Elucidation of this compound Formation Pathways

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and overcoming challenges such as low yields or byproduct formation. The formation of this compound via palladium-catalyzed amination follows a well-established catalytic cycle. wikipedia.orglibretexts.org

The generally accepted mechanism involves four key steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the 1-bromo-3,4-dichlorobenzene, inserting into the carbon-bromine bond to form an arylpalladium(II) halide intermediate. This step is often the rate-limiting step of the entire cycle. nih.gov

Amine Coordination & Deprotonation: The alanine (or its ester derivative) coordinates to the palladium(II) center. A base then removes the acidic proton from the amine group, forming a palladium-amido complex.

Reductive Elimination: This is the key bond-forming step. The N-(3,4-dichlorophenyl) group and the alanine moiety are eliminated from the palladium center, forming the desired C-N bond and regenerating the Palladium(0) catalyst.

Catalyst Regeneration: The regenerated Pd(0) species, coordinated to its ligands, can then enter another catalytic cycle.

Reaction Kinetics and Transition State Characterization in this compound Synthesis

The transition state is the highest energy point along the reaction coordinate. For the key steps in this compound synthesis, these states can be characterized computationally using Density Functional Theory (DFT).

Oxidative Addition Transition State: This involves the initial interaction of the Pd(0) catalyst with the C-Br bond of 1-bromo-3,4-dichlorobenzene. Calculations can model the bond-breaking and bond-forming processes and determine the energy barrier for this step.

Reductive Elimination Transition State: This involves the formation of the C-N bond. Characterizing this state is crucial for understanding how the electronic properties of the ligands and the aryl group influence the efficiency of the final product-forming step.

These computational models, combined with experimental kinetic data, provide a detailed picture of the energy landscape of the reaction, enabling a rational approach to catalyst and ligand design.

Identification and Role of Transient Intermediates in this compound Reactions

The catalytic cycle for the synthesis of this compound proceeds through several short-lived, or transient, intermediates that are typically not directly observed under normal reaction conditions. However, their existence is supported by extensive mechanistic studies on related systems. nih.govnih.gov

Key transient intermediates include:

Pd(0)L₂ Complex: The active catalytic species that initiates the cycle. The nature of the ligand (L) is critical for its stability and reactivity.

Arylpalladium(II) Halide Complex [(Ar)Pd(L)₂Br]: Formed after oxidative addition. This is an electrophilic species that is poised to react with the amine. In some cases, related intermediates have been isolated and characterized, providing strong evidence for the proposed mechanism. rsc.orgnih.gov

Palladium-Amido Complex [(Ar)Pd(L)₂(NR₂)]: Formed after deprotonation of the coordinated alanine. The geometry and electronic structure of this complex directly precede the crucial reductive elimination step.

Identifying these intermediates, often through low-temperature spectroscopy or by designing reactions that trap them, confirms the proposed pathway and provides insights into potential catalyst deactivation pathways or the formation of unwanted side products.

Process Optimization and Scale-Up Considerations for this compound Synthesis

The successful transition of a synthetic route for this compound from a laboratory-scale procedure to a large-scale industrial process hinges on meticulous process optimization and careful consideration of scale-up challenges. The primary goals of this phase are to maximize yield, purity, and throughput while ensuring operational safety, cost-effectiveness, and environmental sustainability. Optimization efforts typically focus on key reaction parameters of established synthetic methodologies such as Buchwald-Hartwig amination or reductive amination, which are plausible routes for the synthesis of N-aryl amino acids.

Process Parameter Optimization

A systematic approach, often employing Design of Experiments (DoE), is crucial for efficiently exploring the multi-dimensional parameter space and identifying optimal reaction conditions. bristol.ac.uk Key parameters for optimization in the synthesis of this compound would likely include:

Catalyst and Ligand Selection: For a Buchwald-Hartwig amination approach, the choice of palladium precursor and phosphine ligand is critical. acsgcipr.orgwikipedia.org Different generations of Buchwald-Hartwig catalysts and ligands offer varying levels of activity and stability. wikipedia.org A screening study would be conducted to identify the most efficient catalyst-ligand combination for the coupling of 3,4-dichloroaniline (B118046) with an appropriate alanine derivative. Parameters such as catalyst loading are optimized to reduce costs associated with precious metals while maintaining high conversion rates. acs.org

Base and Solvent Effects: The choice of base and solvent system is interdependent and significantly impacts reaction kinetics and yield. chemrxiv.org Inorganic bases like potassium carbonate or cesium carbonate are often employed, and their strength and solubility can influence the reaction rate. acs.org Solvents are selected based on their ability to solubilize reactants and intermediates, their boiling point for temperature control, and their environmental impact. acsgcipr.org

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally accelerate reaction rates but can also lead to the formation of impurities through side reactions. An optimal temperature profile is one that provides a reasonable reaction time without compromising the purity of the this compound product.

Reactant Stoichiometry: The molar ratio of the aryl halide (or its equivalent) to the alanine derivative can be adjusted to maximize the conversion of the limiting reagent. A slight excess of one reactant may be used to drive the reaction to completion.

The results of such optimization studies are often tabulated to clearly illustrate the impact of each parameter on the reaction outcome.

Table 1: Illustrative Data for Optimization of Buchwald-Hartwig Amination for this compound Synthesis

| Experiment | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (2.0) | XPhos | K₂CO₃ | Toluene | 100 | 24 | 75 |

| 2 | Pd₂(dba)₃ (1.0) | XPhos | K₂CO₃ | Toluene | 100 | 24 | 68 |

| 3 | Pd(OAc)₂ (2.0) | SPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |

| 4 | Pd(OAc)₂ (2.0) | SPhos | Cs₂CO₃ | 2-MeTHF | 100 | 20 | 92 |

This table is generated for illustrative purposes based on typical optimization studies and does not represent actual experimental data.

For a reductive amination pathway, optimization would focus on the choice of reducing agent, pH control, and management of the imine intermediate formation. wikipedia.orgmasterorganicchemistry.com The selection between catalytic hydrogenation and hydride reducing agents would be a key consideration. wikipedia.org

Table 2: Illustrative Data for Optimization of Reductive Amination for this compound Synthesis

| Experiment | Reducing Agent | Solvent | pH | Temperature (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NaBH₃CN | Methanol | 6-7 | 25 | N/A | 85 |

| 2 | NaBH(OAc)₃ | Dichloromethane | N/A | 25 | N/A | 89 |

| 3 | H₂/Pd-C | Ethanol | 5-6 | 50 | 50 | 95 |

This table is generated for illustrative purposes based on typical optimization studies and does not represent actual experimental data.

Scale-Up Considerations

Scaling up the optimized synthesis of this compound from the bench to a pilot plant or industrial scale introduces a new set of challenges that must be addressed to ensure a safe, reliable, and economical process.

Heat Transfer and Temperature Control: Exothermic reactions, which are common in both Buchwald-Hartwig and reductive amination processes, can pose significant safety risks on a large scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. A robust cooling system and careful control of addition rates are necessary to prevent thermal runaways.

Mixing and Mass Transfer: Ensuring efficient mixing is critical for maintaining homogeneity and achieving consistent reaction rates in large reactors. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, which can result in the formation of byproducts and reduced yields. The choice of agitator type and speed is a critical scale-up parameter.

Work-up and Product Isolation: Procedures that are straightforward on a laboratory scale, such as extractions and chromatographic purifications, can be cumbersome and costly at an industrial scale. The scale-up plan must include the development of efficient and scalable methods for product isolation and purification, such as crystallization or precipitation, to obtain this compound of the desired purity.

Safety and Environmental Concerns: A thorough hazard analysis is required to identify and mitigate any potential safety risks associated with the process, including the handling of flammable solvents, pyrophoric catalysts, or toxic reagents. The environmental impact of the process must also be considered, with a focus on minimizing waste generation and selecting greener solvents and reagents where possible. acsgcipr.org

By systematically addressing these process optimization and scale-up considerations, a robust and efficient manufacturing process for this compound can be developed.

Theoretical and Computational Chemistry of N 3,4 Dichlorophenyl Alanine

Quantum Chemical Investigations of N-(3,4-dichlorophenyl)alanine Electronic Structure

Density Functional Theory (DFT) Studies on Ground State Properties of this compound

Currently, there is a lack of publicly available scientific literature detailing Density Functional Theory (DFT) studies specifically focused on the ground state properties of this compound. While DFT is a widely used computational method for investigating the structural and electronic properties of molecules, specific research findings, including optimized geometries, bond lengths, bond angles, and dihedral angles for this particular compound, have not been identified in the searched resources.

Molecular Electrostatic Potential (MEP) Mapping of this compound

No specific studies containing Molecular Electrostatic Potential (MEP) maps for this compound were found in the available resources. An MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. Without dedicated computational studies on this compound, a detailed analysis of its electrostatic potential is not possible.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors for this compound

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. However, specific data on the HOMO-LUMO energy gap and other reactivity descriptors (such as electronegativity, chemical hardness, and global softness) for this compound are not available in the public domain based on the conducted searches.

Conformational Analysis and Molecular Dynamics of this compound

Potential Energy Surface (PES) Mapping and Identification of Stable Conformers

Information regarding the Potential Energy Surface (PES) mapping and the identification of stable conformers of this compound is not present in the surveyed scientific literature. Such studies are essential for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Molecular Dynamics Simulations of this compound in Explicit Solvent Systems

There are no available research findings from molecular dynamics (MD) simulations of this compound in explicit solvent systems. MD simulations provide insights into the dynamic behavior of a molecule over time and its interactions with its environment, but this information has not been published for the specified compound.

Intermolecular Interactions and Solvation Effects on this compound

The biological activity and physicochemical properties of this compound are profoundly influenced by its interactions with its environment. Computational chemistry provides powerful tools to dissect these interactions at a molecular level. This section explores the non-covalent forces that govern the behavior of this compound in condensed phases and in solution.

Computational Analysis of Hydrogen Bonding Networks Involving this compound

This compound possesses functional groups capable of acting as both hydrogen bond donors (the carboxylic acid -OH and the secondary amine -NH) and acceptors (the carbonyl oxygen and the amine nitrogen). These interactions are critical in determining its crystal packing, conformation in biological systems, and interaction with pharmacological targets.

Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate the geometry, strength, and nature of these hydrogen bonds. chemrevlett.comresearchgate.net By calculating parameters such as bond lengths, angles, and vibrational frequencies, researchers can identify and characterize the hydrogen bonding networks.

Key Hydrogen Bonding Motifs:

Carboxylic Acid Dimers: A common motif involves the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups of two this compound molecules.

Chain Formation: Head-to-tail hydrogen bonds between the carboxylic acid of one molecule and the amino group of another can lead to the formation of extended chains.

Solvent Interactions: In aqueous or other protic solvents, the hydrogen bonding capabilities of the molecule will be saturated by interactions with solvent molecules.

Advanced computational techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis provide deeper insights. chemrevlett.comnih.gov AIM theory can quantify the strength and nature (electrostatic vs. covalent) of a hydrogen bond by analyzing the electron density distribution. nih.gov NBO analysis can reveal the charge transfer interactions that contribute to hydrogen bond formation. nih.gov

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| O-H···O=C (Carboxylic Dimer) | 2.65 | 175 | -8.5 |

| N-H···O=C (Amide-Carbonyl) | 2.90 | 168 | -4.2 |

Investigation of π-π Stacking and Halogen Bonding in this compound Assemblies

Beyond hydrogen bonding, the aromatic dichlorophenyl ring of this compound facilitates other significant non-covalent interactions that influence its self-assembly and binding to biological targets.

π-π Stacking: The electron-rich π-system of the phenyl ring can interact with other aromatic systems through π-π stacking. These interactions are crucial for the stability of protein-ligand complexes and crystal packing. Computational studies on dichlorophenyl derivatives have shown that these moieties tend to form offset π-stacked structures. nih.govmdpi.com The strength of this interaction, typically in the range of -2 to -10 kcal/mol, can be quantified using high-level quantum mechanical calculations.

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. researchgate.net In the context of this compound assemblies, chlorine atoms can form halogen bonds with carbonyl oxygens or amine nitrogens of neighboring molecules. mdpi.com Computational studies have demonstrated that while weaker than strong hydrogen bonds, halogen bonds can play a significant role in directing crystal architecture. mdpi.comresearchgate.net The interaction energy of chlorine-based halogen bonds is typically around -3.6 kcal/mol. mdpi.com

| Interaction Type | Interacting Moieties | Calculated Energy (kcal/mol) | Methodology |

|---|---|---|---|

| π-π Stacking | Dichlorophenyl - Dichlorophenyl | -11.1 | DFT with dispersion correction |

| Halogen Bonding | C-Cl···O=C | -3.6 | MEP and QTAIM/NCIplot |

Explicit and Implicit Solvation Models for this compound Systems

The behavior of this compound in solution is governed by its interactions with solvent molecules. Computational solvation models are essential for predicting properties like solubility, conformational preference, and reactivity in different solvent environments.

Explicit Solvation Models: These models treat individual solvent molecules explicitly. Molecular dynamics (MD) simulations with explicit water molecules, for instance, can provide a detailed picture of the hydration shell around this compound, revealing the specific hydrogen bonding patterns and the influence of the solute on the local solvent structure.

Implicit Solvation Models: In contrast, implicit models represent the solvent as a continuous medium with a specific dielectric constant. nih.gov The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. nih.gov These models are computationally less expensive than explicit models and are effective for calculating solvation free energies and modeling the influence of the solvent on molecular properties and conformational equilibria. nih.gov Studies on similar amino acids like phenylalanine have utilized these models to understand solubility in various solvents, including water, ethanol, and acetone. sapub.orgresearchgate.net

The choice between explicit and implicit models depends on the specific research question. Explicit models are preferred for detailed studies of solute-solvent interactions, while implicit models are often sufficient for predicting bulk solvent effects.

In Silico Design Principles for this compound Analogs

The this compound scaffold serves as a valuable starting point for the design of new molecules with tailored biological activities. In silico methods provide a rational and efficient framework for designing and evaluating new analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govunc.edu For a series of this compound derivatives, a QSAR model could predict their activity based on calculated molecular descriptors.

The process involves:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. physchemres.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

QSAR studies on other compounds containing the 3,4-dichlorophenyl group have successfully identified key structural features that influence their biological activity. nih.govnih.gov A well-validated QSAR model can be used to predict the activity of newly designed this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing.

Ligand-Based and Structure-Based Virtual Screening Methodologies Utilizing this compound Cores

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com The this compound core can be used as a starting point for both ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening: This approach is used when the three-dimensional structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features of this compound and other known active compounds. This model, representing the essential steric and electronic features for biological activity, is then used to screen compound libraries.

Similarity Searching: Compounds that are structurally similar to the this compound core are identified from databases, based on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening: This method requires the 3D structure of the target protein.

Molecular Docking: The this compound core or its analogs are computationally "docked" into the binding site of the target protein. A scoring function is used to estimate the binding affinity and predict the binding pose of the molecule. This allows for the identification of analogs with improved binding characteristics. Computational studies on phenylalanine analogues have demonstrated the utility of this approach for identifying promising enzyme substrates. nih.gov

These virtual screening methodologies can significantly accelerate the drug discovery process by enriching the pool of compounds selected for experimental screening. nih.govsemanticscholar.org

De Novo Design Strategies for Novel Compounds Based on this compound Scaffolds

De novo drug design is a computational strategy that aims to construct novel molecular structures with desired pharmacological properties from the ground up, often starting from a molecular scaffold or fragment. The this compound scaffold presents a valuable starting point for such strategies due to the well-defined physicochemical properties imparted by the dichlorophenyl group, which can be crucial for molecular recognition by biological targets. Computational methods allow for the exploration of vast chemical space to design new ligands with potentially high affinity and selectivity.

The process of de novo design utilizing the this compound scaffold can be conceptualized as an iterative cycle. nih.gov This cycle typically begins with the identification of a biological target and its binding site. The this compound scaffold can then be computationally placed within this active site, and algorithms are used to "grow" new functional groups or link fragments to the core structure. These additions are guided by the goal of optimizing interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Several computational techniques are employed in de novo design. One common approach involves fragment-based design, where a library of molecular fragments is screened for their ability to bind to specific subpockets of the target's active site in proximity to the initial scaffold. These fragments are then computationally linked to the this compound core to generate novel, larger molecules. Another approach utilizes algorithms that build molecules atom-by-atom or fragment-by-fragment, continuously evaluating the potential binding affinity of the growing structure.

A key aspect of these design strategies is the use of scoring functions to predict the binding affinity of the newly designed compounds. These functions estimate the free energy of binding, allowing for the rapid computational screening of thousands of potential structures without the immediate need for chemical synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) modeling can also be integrated into the de novo design process. By analyzing a series of related compounds, QSAR models can identify key structural features that correlate with biological activity. nih.gov This information can then guide the de novo design algorithm to prioritize the generation of compounds with a higher probability of being active. For instance, a QSAR study on related structures might highlight the importance of the chlorine substitution pattern on the phenyl ring for target interaction, thus informing the design of new analogues.

While direct examples of de novo design studies starting from the this compound scaffold are not extensively documented in publicly available literature, the principles of this approach are widely applied in medicinal chemistry. The general workflow for such a strategy is outlined in the table below.

| Step | Description | Computational Tools and Methods |

| 1. Target Identification and Scaffold Placement | A biological target is selected, and its three-dimensional structure is obtained. The this compound scaffold is placed into the active site. | Molecular Docking Software (e.g., AutoDock, GOLD), X-ray crystallography data of related complexes. |

| 2. Fragment Growing or Linking | New molecular fragments are added to the scaffold to form novel molecules that complement the shape and chemical environment of the active site. | De Novo Design Software (e.g., LUDI, SPROUT), Fragment Libraries. |

| 3. Scoring and Ranking | The potential binding affinities of the newly designed molecules are estimated using scoring functions. The most promising candidates are ranked. | Scoring Functions (e.g., empirical, knowledge-based, force-field based), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. |

| 4. ADMET Prediction | The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds are computationally predicted to assess their drug-likeness. | QSAR models, specialized ADMET prediction software. |

| 5. Synthesis and Biological Evaluation | The most promising virtual compounds are synthesized and tested experimentally to validate the computational predictions. | Standard organic synthesis techniques, in vitro and in vivo biological assays. |

The dichlorophenyl moiety of the this compound scaffold is of particular interest in de novo design. The chlorine atoms can engage in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the hydrophobic nature of the dichlorophenyl group can drive binding to nonpolar pockets within an active site. Computational models in de novo design can explicitly account for these types of interactions to optimize the affinity of the designed ligands.

For example, in the design of inhibitors for a specific enzyme, the this compound scaffold could be used to occupy a hydrophobic pocket, with the alanine (B10760859) portion providing attachment points for building moieties that interact with nearby polar residues. The computational design process would explore various chemical groups to attach to the alanine's amine and carboxyl groups to maximize these interactions.

Ultimately, de novo design strategies based on the this compound scaffold offer a powerful, rational approach to the discovery of novel bioactive compounds. By leveraging computational power to explore chemical space and predict binding affinity, these methods can accelerate the early stages of drug discovery.

Reactivity, Derivatization, and Analog Synthesis of N 3,4 Dichlorophenyl Alanine

Directed Functionalization of the N-(3,4-dichlorophenyl)alanine Core Structure

The functionalization of this compound can be directed towards its carboxylic acid, amine group, or aromatic ring, allowing for the systematic construction of analogs and derivatives.

The carboxylic acid group is a versatile handle for derivatization, most commonly leading to the formation of esters and amides. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished under various conditions. pearson.com A common laboratory method is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is valued for its mild conditions, which are compatible with the stereochemical integrity of the α-carbon. organic-chemistry.org

Amide Bond Formation: The coupling of the carboxylic acid with primary or secondary amines to form amides is a cornerstone of peptide synthesis and medicinal chemistry. nih.gov This transformation requires the use of coupling reagents to form a highly reactive acyl intermediate. iris-biotech.de Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are frequently employed, often in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), to facilitate efficient amide bond formation with minimal side reactions. sigmaaldrich.combachem.com Research has shown that N-acylamino amides can be synthesized from 3,4-dichloroaniline (B118046) and N-acylated amino acids using O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as the activating agent. scielo.br

| Reaction Type | Derivative Formed | Typical Reagents | Key Features |

|---|---|---|---|

| Esterification (Steglich) | Ester (e.g., Methyl, Ethyl, tert-Butyl) | Alcohol (ROH), DCC or EDC, DMAP | Mild conditions, suitable for acid-labile substrates. organic-chemistry.org |

| Amide Coupling | Amide | Amine (RNH2), HBTU/HATU or TBTU, DIPEA | High efficiency, widely used in peptide synthesis. sigmaaldrich.comscielo.br |

| Reduction | Primary Alcohol | LiAlH4 or BH3·THF | Converts the carboxylic acid to a hydroxymethyl group. |

The secondary amine in the this compound structure is a nucleophilic center that can readily undergo acylation, alkylation, and sulfonylation reactions.

N-Acylation: The reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides provides the corresponding N-acyl derivatives. chemguide.co.uk For instance, treatment with benzoyl chloride in the presence of a base would yield Ethyl N-benzoyl-N-(3,4-dichlorophenyl)-2-aminopropionate. researchgate.net This modification can alter the molecule's electronic properties and steric profile.

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom can be achieved using alkyl halides. This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) yields sulfonamides. This functional group is known for its stability and its ability to act as a hydrogen bond donor.

| Reaction Type | Derivative Formed | Typical Reagents | Notes |

|---|---|---|---|

| Acylation | Amide | Acyl chloride (RCOCl), Base (e.g., Pyridine) | Forms a stable amide linkage. chemguide.co.uk |

| Alkylation | Tertiary Amine | Alkyl halide (R-X), Base (e.g., K2CO3) | Increases steric bulk around the nitrogen. |

| Sulfonylation | Sulfonamide | Sulfonyl chloride (RSO2Cl), Base | Introduces a stable, electron-withdrawing group. |

The dichlorophenyl ring is susceptible to electrophilic aromatic substitution, although the existing substituents heavily influence the position of the incoming electrophile. The two chlorine atoms are electron-withdrawing via induction but are ortho-, para-directors due to resonance effects of their lone pairs. youtube.commasterorganicchemistry.com Conversely, the N-alanine substituent is deactivating and generally considered a meta-director. libretexts.org

The regiochemical outcome of a substitution reaction depends on the interplay of these directing effects. The positions ortho to the N-alanine group (C2 and C6) are sterically hindered. The position para to the N-alanine group (C4) is already substituted with a chlorine atom. Therefore, electrophilic attack is most likely to occur at the positions influenced by the chloro-directing groups that are least sterically encumbered and least deactivated by the N-alanine group.

Position 5: This position is para to the C4-chloro group and ortho to the C3-chloro group, making it an electronically favorable site.

Position 2: This position is ortho to the C3-chloro group but is also ortho to the bulky and deactivating N-alanine group, making it less favorable.

Position 6: This position is ortho to the N-alanine group and meta to both chloro groups, making it the least likely site for substitution.

Therefore, further electrophilic substitutions, such as nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃), are predicted to occur predominantly at the C5 position of the aromatic ring. libretexts.org

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 5-Nitro-N-(3,4-dichlorophenyl)alanine | Directed ortho/para by chlorine atoms to the least hindered and deactivated position. libretexts.org |

| Bromination | Br2, FeBr3 | 5-Bromo-N-(3,4-dichlorophenyl)alanine | Similar directing effects as nitration. libretexts.org |

| Sulfonation | Fuming H2SO4 | This compound-5-sulfonic acid | Directing effects favor substitution at C5. |

Stereoselective Transformations and Chiral Pool Applications of this compound

Assuming the use of an enantiomerically pure form, such as L-N-(3,4-dichlorophenyl)alanine, the compound serves as a valuable chiral building block. Its stereocenter can be susceptible to changes in configuration or can be used to direct the stereochemistry of new chiral centers.

The stereochemical integrity of the α-carbon in amino acids is a critical concern, particularly during chemical synthesis. Epimerization, the change in configuration at one of multiple stereocenters, or racemization (if it is the only stereocenter) can occur, leading to a loss of optical purity. researchgate.net

The primary mechanism for this loss of stereochemistry involves the deprotonation of the α-hydrogen, forming a planar enolate intermediate. nih.gov Reprotonation can then occur from either face, leading to a mixture of stereoisomers. This process is particularly prevalent under basic conditions or during certain activation procedures for peptide coupling. nih.govu-tokyo.ac.jp For example, the formation of a 5(4H)-oxazolone intermediate during carboxyl group activation is a well-known pathway to racemization. researchgate.net

Factors influencing the rate of epimerization include:

Base Strength: Stronger bases increase the rate of α-proton abstraction.

Coupling Reagents: Certain reagents are more prone to inducing racemization. For instance, carbodiimides like EDC can lead to more epimerization than others, especially in the absence of additives like 1-Hydroxybenzotriazole (HOBt). nih.govu-tokyo.ac.jp

Solvent: Polar solvents can increase the rate of epimerization. u-tokyo.ac.jp

Temperature: Higher temperatures generally accelerate the rate of epimerization.

| Factor | Condition Promoting Epimerization | Condition Suppressing Epimerization |

|---|---|---|

| Base | Strong bases (e.g., alkoxides) | Weak, sterically hindered bases (e.g., DIPEA) |

| Coupling Reagent | EDC without additives | HATU, or carbodiimides with additives (HOBt, Oxyma Pure). bachem.com |

| Solvent | Polar aprotic (e.g., DMF) | Nonpolar (e.g., Dichloromethane) |

| Temperature | Elevated temperatures | Low temperatures (e.g., 0 °C) |

The use of enantiopure compounds from readily available natural sources is a powerful strategy in asymmetric synthesis known as the chiral pool approach. mdpi.com Phenylalanine and its derivatives are often used in this context. researchgate.netnih.gov When L-N-(3,4-dichlorophenyl)alanine is incorporated into a larger molecule, its existing stereocenter can influence the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer over another.

For example, if the this compound unit is part of a molecule undergoing a reaction that creates a new stereocenter (e.g., reduction of a ketone, or an aldol (B89426) reaction), the chiral environment provided by the alanine (B10760859) moiety can direct the approach of the reagent. This substrate-controlled asymmetric induction is a fundamental tool for constructing complex molecules with defined stereochemistry. The dichlorophenyl group, being bulky, can play a significant role in creating a biased steric environment, thereby enhancing the level of diastereoselectivity in such transformations.

| Reaction Type | Application of Chiral Moiety | Expected Outcome |

|---|---|---|

| Aldol Addition | As a chiral auxiliary attached to the enolate component. | Preferential formation of one diastereomeric β-hydroxy carbonyl product. |

| Ketone Reduction | As part of a larger molecule containing a prochiral ketone. | Generation of a specific diastereomer of the secondary alcohol. |

| Diels-Alder Reaction | As a chiral dienophile or attached to a diene. | Formation of a diastereomerically enriched cycloadduct. |

Synthesis of this compound Conjugates and Targeted Delivery Systems

Conjugation chemistry leverages the functional groups of this compound to attach it to other molecules, including peptides, polymers, and nanoparticles. This process can enhance the therapeutic properties of the parent molecules, improve their delivery to specific sites in the body, and create novel bifunctional agents.

The incorporation of this compound into peptide chains can serve to link a peptide to a small molecule drug, creating a peptide-drug conjugate (PDC). nih.govgenscript.com PDCs are a promising therapeutic strategy designed to combine the targeting specificity of peptides with the therapeutic potency of small-molecule drugs. nih.gov The this compound moiety can be part of a di- or tripeptide sequence that acts as a linker, connecting the drug to a larger peptide or directly to a targeting ligand.

A notable example involves the conjugation of peptides containing this compound with galantamine, a drug used in the management of Alzheimer's disease. nih.gov Researchers have explored this strategy based on the finding that peptides containing the N-(3,4-dichlorophenyl)-D,L-Ala-OH moiety can inhibit γ-secretase, an enzyme implicated in the production of amyloid-beta plaques in Alzheimer's disease. By conjugating these peptides to galantamine, which is an acetylcholinesterase (AChE) inhibitor, the resulting compounds were hypothesized to exhibit dual activity against both AChE and γ-secretase. nih.gov

In these conjugates, di- or tripeptides incorporating the this compound sequence were linked to the galantamine molecule at specific positions (e.g., position 6 or 11) through either ester or amide bonds. nih.gov For instance, a tripeptide containing N-(3,4-dichlorophenyl)-d,l-Ala-OH was covalently attached to position 6 of galantamine via an ester bond. nih.gov This synthetic approach creates a single molecule capable of addressing multiple pathological targets.

Table 1: Examples of this compound Peptide Conjugates

| Conjugate Name | Components | Linkage Type | Target/Purpose |

| GAL-LEU | Galantamine, 3,4-dichlorophenyl-alanil-leucil-glycine | Ester | Dual AChE and γ-secretase inhibition for Alzheimer's |

| GAL-VAL | Galantamine, 3,4-dichlorophenyl-alanil-valil-glycine | Ester | Dual AChE and γ-secretase inhibition for Alzheimer's |

This table is generated based on data from pharmacological investigations of new galantamine peptide esters. nih.govnih.govresearchgate.net

The conjugation of drug molecules to polymers or nanoparticles is a widely used strategy to improve drug delivery, enhance bioavailability, and achieve controlled release. nih.govport.ac.uklahannlab.com While specific examples of this compound directly conjugated to polymers or nanoparticles are not extensively documented in available literature, the principles of bioconjugation provide a clear framework for how such systems could be synthesized.

Polymer Conjugation: Polymer-drug conjugates (PDCs) involve the covalent attachment of a drug to a polymer backbone. nih.gov this compound, or a derivative, could be conjugated to various biocompatible polymers such as polyethylene (B3416737) glycol (PEG), N-(2-hydroxypropyl)methacrylamide (HPMA), or poly(amino acids). whiterose.ac.ukmdpi.com The conjugation can be achieved through several strategies:

"Conjugation to" Method: A pre-synthesized polymer with reactive functional groups is reacted with the this compound derivative. For example, the carboxylic acid group of this compound could be activated and reacted with hydroxyl or amino groups on a polymer backbone to form ester or amide linkages.

"Conjugation through" Method: A monomer is first derivatized with this compound, and this new monomer is then polymerized. This allows for more precise control over the placement and density of the drug molecule along the polymer chain.

Nanoparticle Conjugation: Nanoparticles, including inorganic nanoparticles (e.g., iron oxide, gold) and organic nanoparticles (e.g., liposomes, polymeric micelles), serve as carriers for targeted drug delivery. nih.govmdpi.com this compound derivatives could be attached to the surface of nanoparticles. This is typically achieved by first functionalizing the nanoparticle surface with reactive groups (e.g., amines, carboxyls) and then coupling the drug derivative using standard cross-linking chemistry. For instance, magnetic iron oxide nanoparticles (Fe3O4) can be coated with materials like chitosan (B1678972) or PEG, which provide functional groups for subsequent drug attachment. mdpi.com The amino or carboxyl group of this compound could be used for covalent attachment to these surface-functionalized nanoparticles, enabling targeted delivery under the influence of an external magnetic field. mdpi.com

Development of this compound Mimics and Bioisosteres

Bioisosterism is a strategy in medicinal chemistry used to design analogs of a lead compound by replacing atoms or groups with other atoms or groups that have similar physicochemical properties. princeton.edudrughunter.comu-tokyo.ac.jp This approach is employed to optimize potency, selectivity, metabolic stability, and other pharmacokinetic properties. drughunter.com The development of mimics and bioisosteres of this compound involves modifying its core structure to probe and enhance its biological activity.

Key bioisosteric modifications could include:

Aromatic Ring Substitution: The 3,4-dichloro substitution pattern on the phenyl ring is a critical feature. Bioisosteres could involve replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with non-halogen groups like trifluoromethyl (CF3), methyl (CH3), or cyano (CN). cambridgemedchemconsulting.com These changes can alter the electronic properties, lipophilicity, and metabolic stability of the compound. For instance, replacing a methoxy (B1213986) group with an indazole ring has been shown to restore metabolic stability in other chemical series. cambridgemedchemconsulting.com

Ring System Replacement: The entire dichlorophenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridyl, thiophene, or other bicyclic systems, to explore different binding interactions with a biological target. cambridgemedchemconsulting.com

Backbone Modification: The alanine backbone itself can be modified. The α-methyl group could be replaced with other small alkyl groups to alter steric hindrance. The secondary amine or the carboxylic acid could be replaced with non-classical bioisosteres to change acidity, basicity, and hydrogen bonding capacity. For example, a carboxylic acid can be replaced by a tetrazole or a hydroxamic acid to maintain acidity while altering other properties.

The goal of creating these mimics is to retain the essential pharmacophoric features of the parent molecule while improving its drug-like properties.

Structure-Activity Relationship (SAR) Studies Through this compound Analog Synthesis and Design

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. acs.orgmdpi.com For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a library of analogs to determine the key structural requirements for its activity.

An SAR campaign for this compound would typically investigate the following structural modifications:

Phenyl Ring Substituents:

Position: The effect of moving the chlorine atoms to other positions on the phenyl ring (e.g., 2,4-dichloro, 2,5-dichloro, 3,5-dichloro) would be evaluated to understand the importance of the 3,4-substitution pattern for target interaction.

Nature of Halogen: Replacing chlorine with other halogens (F, Br, I) would provide insight into the role of atom size, electronegativity, and the potential for halogen bonding in biological activity.

Other Substituents: Introducing a range of electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -CF3, -NO2) groups would probe the electronic requirements of the aromatic ring for optimal activity. mdpi.com

Alanine Moiety:

Stereochemistry: If the biological target is stereospecific, the activity of the L- and D-enantiomers of this compound would be compared.

Alpha-Substituent: The methyl group of the alanine could be replaced with hydrogen (glycine analog) or larger alkyl groups to assess the impact of steric bulk near the chiral center.

Linker and Amine Group:

The N-phenyl linkage is a key feature. SAR studies could explore replacing the direct N-C bond with a short spacer (e.g., N-benzyl) or modifying the secondary amine to a tertiary amine to understand the role of the N-H bond in hydrogen bonding.

The results of such studies are typically compiled into an SAR table, which correlates structural changes with changes in biological potency (e.g., IC50 or EC50 values). This information provides a roadmap for designing more potent and selective compounds. For example, in a series of N-substituted 3,4-pyrroledicarboximides, SAR analysis revealed that specific substitutions on an arylpiperazinyl fragment were crucial for inhibiting COX-2 enzymes. mdpi.com Similarly, for this compound, SAR would elucidate which parts of the molecule are essential for its function and which can be modified to fine-tune its properties.

Advanced Analytical Methodologies for N 3,4 Dichlorophenyl Alanine Research

Chromatographic Techniques for Separation and Quantification of N-(3,á-dichlorophenyl)alanine

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For a molecule like N-(3,4-dichlorophenyl)alanine, various chromatographic methods are utilized to address specific analytical challenges, from routine purity checks to complex chiral separations.

High-Performance Liquid Chromatography (HPLC) is the most frequently employed technique for assessing the purity and determining the concentration of this compound. mdpi.comresearchgate.net The development of a robust HPLC method is critical for ensuring accurate and reproducible results. A typical method involves a reversed-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Method development focuses on optimizing several parameters to achieve efficient separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. researchgate.net Key variables include the choice of column, the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the pH of the mobile phase, and the column temperature. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to achieve better resolution of complex mixtures. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where this compound exhibits strong absorbance.

For accurate quantification, a calibration curve is constructed using certified reference standards of this compound at various known concentrations. The peak area of the analyte in an unknown sample is then compared to this curve to determine its concentration.

Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Aqueous component of the mobile phase, controls pH. |

| Mobile Phase B | Acetonitrile | Organic modifier, adjusts the elution strength. |

| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of both polar and nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Maintains consistent and reproducible retention times. |

| Column Temp. | 30 °C | Ensures stable retention times and peak shapes. |

| Detection | UV at 245 nm | Monitors the eluent for the analyte and impurities. |

| Injection Vol. | 10 µL | Standardized volume for quantitative analysis. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids like this compound are non-volatile and thermally labile due to their polar carboxyl and amino groups. thermofisher.com Therefore, direct analysis by GC is not feasible. To overcome this limitation, derivatization is required to convert the non-volatile amino acid into a stable and volatile derivative. thermofisher.comnih.gov

The derivatization process involves chemically modifying the functional groups to increase volatility. Common methods for amino acids include silylation, acylation, and esterification. Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used approach that replaces the active hydrogens on the amino and carboxyl groups with trimethylsilyl (TMS) groups. thermofisher.com The resulting TMS-derivative of this compound is significantly more volatile and can be readily analyzed by GC, typically with flame ionization detection (FID) or mass spectrometry (MS).

GC analysis of the derivatized compound can provide valuable information on its purity and can be used to detect and quantify volatile impurities that may not be amenable to HPLC analysis.

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Reagent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Forms volatile by-products that elute with the solvent front. thermofisher.com |

| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide | MtBSTFA | tert-butyldimethylsilyl (TBDMS) | Produces stable derivatives with characteristic mass spectra. nih.gov |

| N,N-dimethylformamide dimethyl acetal | Methyl-8 | N,N-dimethylformamidine | Rapid reaction times. |

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. As the biological activity of enantiomers can differ significantly, it is crucial to separate and quantify them to determine the enantiomeric purity of a sample. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages over traditional HPLC. rsc.orgafmps.be

SFC utilizes a mobile phase composed of a supercritical fluid, most commonly carbon dioxide (CO₂), often mixed with a small amount of an organic modifier like methanol or isopropanol. nih.govphenomenex.com This mobile phase exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiencies compared to liquid chromatography. afmps.be

For chiral resolution, the separation is performed on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.com The development of an SFC method involves screening various CSPs and mobile phase modifiers to find the optimal conditions for enantiomeric separation. This technique is invaluable for assessing the enantiomeric excess (e.e.) and ensuring the stereochemical integrity of this compound.

Table 3: Representative Chiral Stationary Phases (CSPs) for SFC

| CSP Type | Chiral Selector | Common Trade Names |

|---|---|---|

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD |

| Polysaccharide-based | Cellulose tris(4-chloro-3-methylphenylcarbamate) | Lux Cellulose-2 |

In many instances, this compound may be synthesized or isolated as a salt, associated with a specific counter-ion. For example, if the compound is purified using an acid, it may exist as a salt with the conjugate base of that acid (e.g., chloride, trifluoroacetate). Ion Chromatography (IC) is the preferred method for the identification and quantification of these inorganic and organic counter-ions. thermofisher.comshimadzu.comresearchgate.net